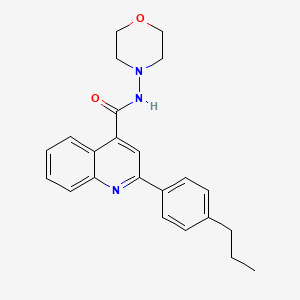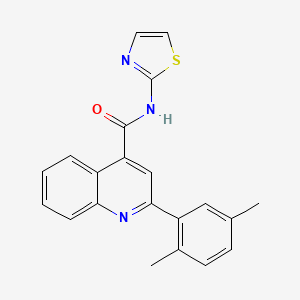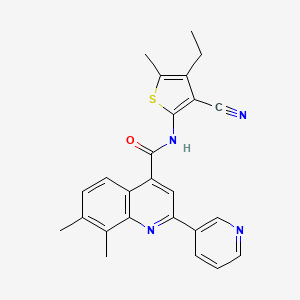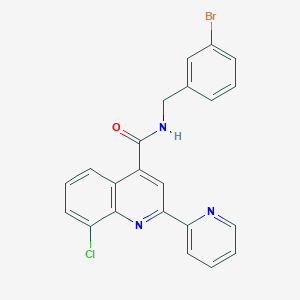
N-4-morpholinyl-2-(4-propylphenyl)-4-quinolinecarboxamide
Overview
Description
N-4-morpholinyl-2-(4-propylphenyl)-4-quinolinecarboxamide, also known as MPQC, is a synthetic compound that has been widely studied for its potential therapeutic properties. MPQC is a quinolinecarboxamide derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Mechanism of Action
The mechanism of action of N-4-morpholinyl-2-(4-propylphenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are involved in cell growth and inflammation. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to the death of cancer cells. This compound has also been shown to inhibit the activation of the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, this compound has been shown to have anti-viral effects against influenza A virus and herpes simplex virus. This compound has also been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-4-morpholinyl-2-(4-propylphenyl)-4-quinolinecarboxamide in lab experiments is its ability to inhibit the growth of cancer cells in vitro. This makes it a useful tool for studying the mechanisms of cancer cell growth and for developing new cancer treatments. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer to cells in vitro.
Future Directions
There are several future directions for research on N-4-morpholinyl-2-(4-propylphenyl)-4-quinolinecarboxamide. One area of research is the development of new synthetic methods for producing this compound that are more efficient and cost-effective. Another area of research is the development of new formulations of this compound that are more soluble in water, which would make it easier to administer to cells in vitro. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of cancer, inflammation, and viral infections.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has been extensively studied for its potential therapeutic properties. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral effects, and has been used in lab experiments to study the mechanisms of cancer cell growth and inflammation. While there are some limitations to using this compound in lab experiments, there are also several future directions for research on this compound that could lead to new treatments for cancer, inflammation, and viral infections.
Scientific Research Applications
N-4-morpholinyl-2-(4-propylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic properties, particularly in the fields of cancer and inflammation. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation research has also shown that this compound has anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-morpholin-4-yl-2-(4-propylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-2-5-17-8-10-18(11-9-17)22-16-20(19-6-3-4-7-21(19)24-22)23(27)25-26-12-14-28-15-13-26/h3-4,6-11,16H,2,5,12-15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMYNIUPRXUZKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-phenylquinoline](/img/structure/B3608131.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(2-pyridinyl)quinoline](/img/structure/B3608146.png)

![methyl 3-({[6-bromo-2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B3608170.png)
![6-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608175.png)

![6-chloro-2-(2-pyridinyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B3608189.png)

![N-[3-(aminocarbonyl)-4,5-dihydronaphtho[1,2-b]thien-2-yl]-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608220.png)

![2-phenyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3608234.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608246.png)